![molecular formula C7H9N3O B2647321 N'-hydroxy-2-(pyridin-2-yl)ethanimidamide CAS No. 39102-29-9](/img/structure/B2647321.png)
N'-hydroxy-2-(pyridin-2-yl)ethanimidamide
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Overview
Description
“N’-hydroxy-2-(pyridin-2-yl)ethanimidamide” is a chemical compound with the CAS Number: 39102-29-9 . It has a molecular weight of 151.17 . The IUPAC name for this compound is (1E)-N’-hydroxy-2-(2-pyridinyl)ethanimidamide .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes “N’-hydroxy-2-(pyridin-2-yl)ethanimidamide”, has been reported to occur in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “N’-hydroxy-2-(pyridin-2-yl)ethanimidamide” can be represented by the InChI Code: 1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,7H,5,8H2 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“N’-hydroxy-2-(pyridin-2-yl)ethanimidamide” is a solid at room temperature .Scientific Research Applications
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are pharmacophores with significant biological and therapeutic value . Researchers have explored their potential as scaffolds for novel drug candidates.
- C–C bond cleavage is an attractive approach for synthesizing amides directly from starting materials. N-(Pyridin-2-yl)amides have been synthesized via various methods, including Cu-catalyzed dehydrogenative reactions and oxidative amidation .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Antifibrotic Agents
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-2-pyridin-2-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSSPLOGAKGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959910 |
Source
|
Record name | N-Hydroxy(pyridin-2-yl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(pyridin-2-yl)ethanimidamide | |
CAS RN |
39102-29-9 |
Source
|
Record name | N-Hydroxy(pyridin-2-yl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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